methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-keto ester.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of pyridine.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then coupled with the pyrazole-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group.
Reduction: Reduction reactions can target the nitro groups if present in any derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for heterocyclic compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular docking studies .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[methyl(4-pyridinyl)carbamothioylthio]propionate: Similar in structure but with different functional groups.
3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Another compound with a pyridine ring but different heterocyclic components.
Uniqueness
Methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is unique due to its combination of a thiophene ring, a pyrazole ring, and a pyridine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-12-11-14(13-3-6-18-7-4-13)20-21(12)9-8-19-27(23,24)15-5-10-26-16(15)17(22)25-2/h3-7,10-11,19H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILABCRJTDTDPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=C(SC=C2)C(=O)OC)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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